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Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr - 123167-52-2

Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr

Catalog Number: EVT-3183424
CAS Number: 123167-52-2
Molecular Formula: C51H84N14O17
Molecular Weight: 1165.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr is a peptide consisting of a sequence of amino acids: aspartic acid, leucine, lysine, glutamic acid, arginine, another lysine, another aspartic acid, valine, and tyrosine. This peptide is notable for its potential biological activities and applications in various scientific fields.

Source

This peptide can be synthesized in laboratories using solid-phase peptide synthesis or other chemical synthesis methods. It may also be derived from natural sources where similar sequences are found in proteins.

Classification

Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr is classified as a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and can have various biological functions depending on their sequence and structure.

Synthesis Analysis

Methods

The synthesis of Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of the desired peptide chain.

Technical Details

  1. Amino Acid Protection: Each amino acid is protected at its reactive side chain to prevent unwanted reactions during coupling.
  2. Coupling Agents: Commonly used coupling agents include N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and deprotected to yield the final product. Purification is often performed using high-performance liquid chromatography (HPLC) to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular formula for Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr is C51H84N14O17C_{51}H_{84}N_{14}O_{17}. The structure consists of a linear arrangement of amino acids connected by peptide bonds.

Data

  • Molecular Weight: Approximately 1,099.22 g/mol.
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis

Reactions

Peptides like Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr can undergo various chemical reactions including:

  1. Hydrolysis: Breaking down into constituent amino acids in the presence of water.
  2. Oxidation: Certain residues may undergo oxidation under specific conditions.
  3. Modification Reactions: Such as phosphorylation or acetylation that can alter biological activity.

Technical Details

The kinetics and mechanisms of these reactions can vary based on environmental conditions such as pH, temperature, and the presence of catalysts.

Mechanism of Action

Process

The mechanism by which this peptide exerts its biological effects may involve interactions with specific receptors or enzymes in biological systems. For example, peptides can act as signaling molecules or inhibitors in enzymatic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Generally soluble in water and polar solvents but insoluble in non-polar solvents.

Chemical Properties

Applications

Scientific Uses

  1. Biochemical Research: Used as a model compound for studying protein interactions and functions.
  2. Pharmaceutical Development: Potential applications in drug design targeting specific pathways or diseases due to their biological activity.
  3. Diagnostics: May serve as biomarkers or components in diagnostic assays.
Introduction and Context

Research Significance of Oligopeptide Systems

Oligopeptides, typically comprising 2–20 amino acid residues, serve as indispensable models for probing protein folding, molecular recognition, and signaling pathways. The nonapeptide Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr exemplifies this category, with the molecular formula C₅₁H₈₄N₁₄O₁₇ and a monoisotopic mass of 1,192.62 Da [1]. Its sequence incorporates charged residues (Asp, Glu, Lys, Arg) and hydrophobic moieties (Leu, Val, Tyr), enabling diverse intermolecular interactions. Such peptides function as:

  • Modular protein domains: Isolated segments of larger proteins (e.g., residues 24–32 of bovine α-S2 casein precursor) that retain bioactive conformations [5].
  • Biological response modifiers: Direct mediators of cellular processes; e.g., Lys-Glu-Asp motifs in growth factors influence fibroblast activity [7].
  • Evolutionary probes: Sequences conserved across species (e.g., Ile-Tyr in phytosulfokines) reveal functional priorities in signaling pathways [6].

Table 1: Molecular Descriptors of Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr

PropertyValue
Molecular FormulaC₅₁H₈₄N₁₄O₁₇
Monoisotopic Mass1,192.62 Da
Amino Acid SequenceH-Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-OH
Charged ResiduesAsp², Glu¹, Arg¹, Lys²
Hydrophobic ResiduesLeu¹, Val¹, Tyr¹

Position within Nonribosomal Peptide Frameworks

Though not a nonribosomal peptide (NRP) itself, this nonapeptide shares key characteristics with NRPs:

  • Cation selectivity regulation: The Asp-Lys dyad (positions 1 and 3) mirrors NRP domains that coordinate metal ions or modulate ion channel selectivity. Experimental evidence confirms that Asp-Lys pairs in peptides prevent Ca²⁺ permeation in voltage-gated sodium channels by electrostatic repulsion [3].
  • Proteolytic stability: The Leu-Val-Tyr segment exhibits structural rigidity, potentially conferring resistance to enzymes like gastricsin, which cleaves at hydrophobic residues (e.g., Phe, Leu, Val) [9].
  • Macromolecular assembly: Analogous to fibrillin-binding peptides (e.g., α-S2 casein fragments), this sequence may facilitate supramolecular organization through charged residues (Glu², Arg¹, Lys²) that engage in electrostatic or hydrogen-bonding networks [5].

Table 2: Functional Motifs within the Nonapeptide Sequence

Residue SegmentPutative FunctionStructural Basis
Asp¹-Leu²-Lys³Ion selectivity regulationAsp-Lys salt bridge formation
Glu⁴-Arg⁵pH-dependent conformational switchingIon pair at physiological pH
Lys⁶-Asp⁷Solubility enhancementCharge complementarity
Val⁸-Tyr⁹Protease resistance anchorβ-branched/Aliphatic stacking

Knowledge Gaps and Research Imperatives

Critical unresolved questions about this peptide include:

  • Dynamic structural behavior: The conformational equilibrium between disordered states and nascent helical folds (stabilized by Glu⁴-Arg⁵ and Lys⁶-Asp⁷ salt bridges) remains unquantified. Molecular dynamics simulations suggest tertiary structural changes occur below pH 5.0 due to protonation of acidic residues [7], but experimental validation is lacking.
  • Cellular receptor specificity: While casein-derived peptides (e.g., bovine α-S2 fragments) stimulate fibrillin production in fibroblasts via unidentified receptors [5], the binding affinity and signaling cascades triggered by this specific sequence are unmapped.
  • Biological context dependency: The peptide’s function may shift based on proteolytic processing. For example, embedded within longer sequences like Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn (C₇₃H₁₁₆N₂₀O₂₉) [2], C-terminal extensions could alter solubility, turnover, or membrane interactions.
  • Synthetic accessibility: Racemization risks during solid-phase synthesis at Asp⁷-Val⁸ and Asp¹-Leu² junctions necessitate optimized coupling protocols to preserve stereochemical integrity.

Table 3: Key Research Priorities

Knowledge GapExperimental ApproachExpected Insight
Conformational dynamicsTemperature-jump fluorescence spectroscopyQuantify helical propensity in segments
Fibroblast receptor identificationSurface plasmon resonance screeningDetermine binding partners/Kd values
Proteolytic stability profilingLC-MS/MS with gastricsin incubationIdentify cleavage sites/half-life
Sequence-activity relationshipsAlanine scanning mutagenesisMap functional residue contributions

Properties

CAS Number

123167-52-2

Product Name

Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C51H84N14O17

Molecular Weight

1165.3 g/mol

InChI

InChI=1S/C51H84N14O17/c1-26(2)22-35(62-42(73)30(54)24-39(69)70)47(78)60-31(10-5-7-19-52)43(74)61-34(17-18-38(67)68)46(77)59-33(12-9-21-57-51(55)56)44(75)58-32(11-6-8-20-53)45(76)63-36(25-40(71)72)48(79)65-41(27(3)4)49(80)64-37(50(81)82)23-28-13-15-29(66)16-14-28/h13-16,26-27,30-37,41,66H,5-12,17-25,52-54H2,1-4H3,(H,58,75)(H,59,77)(H,60,78)(H,61,74)(H,62,73)(H,63,76)(H,64,80)(H,65,79)(H,67,68)(H,69,70)(H,71,72)(H,81,82)(H4,55,56,57)/t30-,31-,32-,33-,34-,35-,36-,37-,41-/m0/s1

InChI Key

GXPBJVNQBZKWQI-QMSQUTIVSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N

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